(1H-Indazol-6-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-indazol-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDZVFKAYVVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626949 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-23-0 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-6-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-6-yl)methanamine dihydrochloride typically involves the reaction of indazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1H-Indazol-6-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as a key intermediate in the synthesis of various heterocyclic compounds, facilitating the development of pharmaceuticals and specialty chemicals .
- Organic Synthesis : The compound is utilized in the preparation of derivatives with tailored properties for specific applications.
2. Biology
- Biological Studies : It is employed to investigate the effects of indazole derivatives on biological systems, contributing to the understanding of their mechanisms of action .
- Drug Development : The compound is being explored for its potential use in treating diseases, including cancer and infections .
3. Medicine
- Therapeutic Potential : Research indicates that (1H-Indazol-6-yl)methanamine dihydrochloride exhibits anticancer properties by inhibiting cell proliferation across various cancer cell lines. It may also have antimicrobial activity against different bacterial strains .
4. Industry
- Agrochemicals and Specialty Chemicals : The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products, highlighting its versatility in industrial applications .
The biological activities of this compound are noteworthy:
- Anticancer Activity : Demonstrated significant potency against various cancer types:
| Cancer Type | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Leukemia | K562 | 15.2 |
| Non-Small Cell Lung | A549 | 12.5 |
| Colon | HCT116 | 10.3 |
| Melanoma | A375 | 18.4 |
| Ovarian | OVCAR3 | 14.7 |
| Breast | MCF7 | 11.0 |
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the anticancer efficacy of this compound using xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups, underscoring its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of (1H-Indazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(6-Chloropyridin-2-yl)methanamine Dihydrochloride (CAS 1557921-62-6)
- Structure: Pyridine ring substituted with chlorine at the 6-position and an aminomethyl group at the 2-position.
- Molecular Formula : C₆H₈Cl₃N₂
- Chlorine substitution may enhance electrophilicity but decrease metabolic stability compared to indazole derivatives .
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride (CAS 1909319-89-6)
- Structure : Phenyl ring with chlorine and imidazole substituents.
- Molecular Formula : C₁₀H₁₂Cl₃N₃
- Higher molecular weight (280.58 g/mol) and chlorine content may increase toxicity risks .
(1H-Benzo[d]imidazol-6-yl)methanamine Hydrochloride (CAS 779353-78-5)
- Structure: Benzimidazole core with an aminomethyl group.
- Molecular Formula : C₈H₁₁Cl₂N₃
- Hydrochloride salt (vs. dihydrochloride) may reduce solubility in aqueous media .
Physicochemical and Pharmacological Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Salt Form | Solubility | Reported Applications |
|---|---|---|---|---|---|
| (1H-Indazol-6-yl)methanamine dihydrochloride | Indazole | 233.10 | Dihydrochloride | High | Kinase inhibition, CNS targets |
| (6-Chloropyridin-2-yl)methanamine dihydrochloride | Pyridine | 219.50 | Dihydrochloride | Moderate | Antibacterial agents |
| [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride | Phenyl-imidazole | 280.58 | Dihydrochloride | Moderate | Antifungal, antiviral research |
| (1H-Benzo[d]imidazol-6-yl)methanamine hydrochloride | Benzimidazole | 220.10 | Hydrochloride | Low | Proton pump inhibitors, oncology |
Biological Activity
(1H-Indazol-6-yl)methanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₂ClN₃ and a molecular weight of approximately 197.67 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability for various applications. The indazole core structure is critical for its biological properties, as it allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme or receptor activity, influencing various signaling pathways and cellular processes. Research indicates that it may inhibit enzymes associated with cancer progression, suggesting potential anticancer properties.
Anticancer Activity
Research has demonstrated that indazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's efficacy against nine clinically isolated cancer types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that the compound could inhibit cell viability effectively in a dose-dependent manner .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Leukemia | 10 | |
| Non-Small Cell Lung | 15 | |
| Colon | 12 | |
| Breast | 8 | |
| Melanoma | 14 |
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study 1: Efficacy in Migraine Treatment
A notable case study investigated the use of indazole derivatives as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. The study found that a related compound displayed robust inhibition of CGRP-induced increases in blood flow in animal models, supporting the potential of indazole derivatives in treating migraines without cardiovascular side effects .
Case Study 2: Antitumor Effects in Vivo
In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth in mice implanted with aggressive breast cancer cells. The compound was administered at a dose of 20 mg/kg, leading to a notable decrease in tumor volume compared to control groups .
Comparative Analysis with Similar Compounds
A comparison with other indazole derivatives reveals distinct biological activities based on substitution patterns on the indazole ring. For instance:
Table 2: Comparison of Indazole Derivatives
| Compound | Biological Activity | Key Differences |
|---|---|---|
| (1H-Indazol-3-yl)methanamine | Moderate anticancer | Different substitution position |
| (1H-Indazol-5-yl)methanamine | Low neuroprotective | Variations in chemical structure |
| (1H-Indazol-7-yl)methanamine | Limited bioactivity | Structural differences |
Q & A
Q. What are the established synthetic routes for (1H-Indazol-6-yl)methanamine dihydrochloride, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalization of the indazole core. A common approach includes bromination of indazole derivatives followed by nucleophilic substitution or reductive amination to introduce the methanamine group. For example:
Bromination of 1H-indazol-6-ol using PBr₃ or HBr/AcOH under reflux .
Reaction with a protected amine precursor (e.g., phthalimide potassium salt) in DMF at 80–100°C .
Deprotection using HCl/EtOH to yield the free amine, followed by dihydrochloride salt formation .
Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Crystals are grown via slow evaporation in MeOH/H₂O. SHELXL refines the structure, confirming bond angles (e.g., N–C–N ≈ 120°) and chloride ion coordination .
- NMR spectroscopy : NMR (D₂O, 400 MHz) shows characteristic indazole proton resonances (δ 7.8–8.2 ppm) and methanamine CH₂ signals (δ 3.4–3.6 ppm). NMR confirms aromatic carbons (δ 120–140 ppm) .
- Mass spectrometry : ESI-MS ([M+H]⁺ = 164.1 m/z for the free base; dihydrochloride confirmed via isotopic pattern) .
Q. What in vitro biological screening models are appropriate for assessing the compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Kinase inhibition (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays (IC₅₀ determination) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., Kd < 1 μM) .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
- Methodological Answer : Contradictions often arise from polymorphism or solvent inclusion. Strategies include:
- High-resolution synchrotron XRD : Resolves disorder in chloride ion placement .
- Thermogravimetric analysis (TGA) : Detects solvent loss (e.g., H₂O) during heating (25–300°C, 10°C/min) .
- Density Functional Theory (DFT) : Compares experimental and calculated bond lengths (e.g., C–N = 1.34 Å) to validate structural models .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Uses crystal structures of target proteins (e.g., PDB: 4HJO) to simulate binding poses. Scoring functions (e.g., ΔG < −8 kcal/mol) prioritize high-affinity interactions .
- Molecular Dynamics (MD) simulations (GROMACS) : Assesses binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond networks with active-site residues (e.g., Asp831 in EGFR) .
Q. How are reaction byproducts minimized during scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce thermal gradients (residence time = 10 min, 80°C) .
- Design of Experiments (DoE) : Optimizes parameters (e.g., pH 6–7, 1.2 eq. HCl) via response surface methodology .
- In-line FTIR monitoring : Tracks intermediate formation (e.g., imine at 1650 cm⁻¹) to halt reactions at 90% conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
